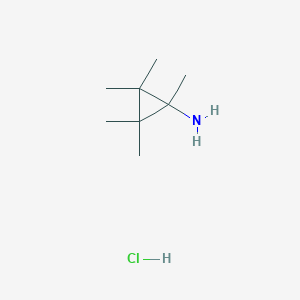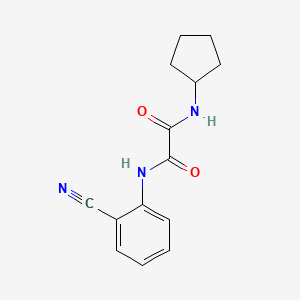
N'-(2-cyanophenyl)-N-cyclopentyloxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-N-cyclopentyloxamide, also known as ABT-702, is a small molecule inhibitor that has been widely used in scientific research. ABT-702 is a potent and selective inhibitor of the enzyme adenosine kinase, which is responsible for the breakdown of the endogenous nucleoside adenosine. The inhibition of adenosine kinase by ABT-702 leads to an increase in extracellular adenosine levels, which has been shown to have a variety of physiological effects.
科学的研究の応用
Organocatalysis in Asymmetric Reactions
Cyanophenyl-containing compounds have been investigated for their potential as organocatalysts in asymmetric aldol reactions, which are key in synthesizing chiral molecules. A study by Sornpranart Sathapornvajana and T. Vilaivan (2007) on prolinamides derived from aminophenols, which introduced additional hydrogen bonding to the prolinamide structure, found that these compounds achieved very good yields and selectivities in asymmetric aldol reactions between aromatic aldehydes and cyclohexanone in both organic solvents and water. This indicates the potential utility of cyanophenyl-containing compounds in catalysis and asymmetric synthesis (Sornpranart Sathapornvajana & T. Vilaivan, 2007).
Corrosion Inhibition
Research on acrylamide derivatives, including those with cyanophenyl groups, has demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments. A study by Ahmed Abu-Rayyan et al. (2022) explored synthetic acrylamide derivatives for their corrosion inhibition properties on copper in nitric acid solutions. Their findings suggest that cyanophenyl-containing acrylamide derivatives could serve as effective corrosion inhibitors, showcasing their application in materials science and engineering (Ahmed Abu-Rayyan et al., 2022).
Antimicrobial Applications
Compounds bearing cyanophenyl units have also been explored for their antimicrobial properties. E. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moieties and evaluated their antimicrobial efficacy. Their research highlights the potential of cyanophenyl-containing compounds in developing new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria (E. Darwish et al., 2014).
Liquid Crystal Research
The study of cyanophenyl compounds extends into materials science, particularly in the development of liquid crystals. X. Zhuang et al. (1999) investigated the orientation and conformation of molecules at interfaces using second-order nonlinear optics, focusing on pentyl-cyanoterphenyl molecules. Such research has implications for the design of advanced materials for displays and optical devices, underscoring the versatility of cyanophenyl derivatives in technological applications (X. Zhuang et al., 1999).
作用機序
Target of Action
N1-(2-cyanophenyl)-N2-cyclopentyloxalamide is a noncompetitive AMPA glutamate receptor antagonist . The AMPA glutamate receptors are the primary mediators of excitatory neurotransmission in the brain. By antagonizing these receptors, N1-(2-cyanophenyl)-N2-cyclopentyloxalamide can modulate the excitatory neurotransmission.
Mode of Action
Instead, it binds to an allosteric site on the receptor, changing its conformation and thus inhibiting the action of glutamate .
Biochemical Pathways
The primary biochemical pathway affected by N1-(2-cyanophenyl)-N2-cyclopentyloxalamide is the glutamatergic neurotransmission pathway. By inhibiting the AMPA glutamate receptors, it reduces the excitatory neurotransmission in the brain . This can lead to downstream effects such as reduced neuronal excitability and potential anticonvulsant effects.
Pharmacokinetics
Its bioavailability would be influenced by factors such as its absorption rate, distribution in the body, metabolism by liver enzymes, and excretion through the kidneys .
Result of Action
The molecular and cellular effects of N1-(2-cyanophenyl)-N2-cyclopentyloxalamide’s action primarily involve the reduction of excitatory neurotransmission in the brain. This can lead to a decrease in neuronal excitability, which may have potential therapeutic effects in conditions characterized by excessive neuronal activity, such as epilepsy .
Action Environment
The action, efficacy, and stability of N1-(2-cyanophenyl)-N2-cyclopentyloxalamide can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs or substances that can interact with N1-(2-cyanophenyl)-N2-cyclopentyloxalamide, and individual patient factors such as age, sex, genetic factors, and overall health status .
特性
IUPAC Name |
N'-(2-cyanophenyl)-N-cyclopentyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c15-9-10-5-1-4-8-12(10)17-14(19)13(18)16-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNLELAZGQHLBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methylthiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2704116.png)
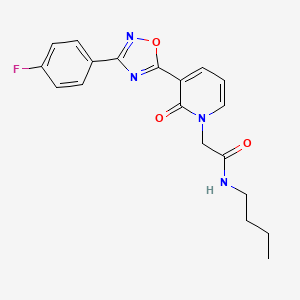
![[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2704119.png)

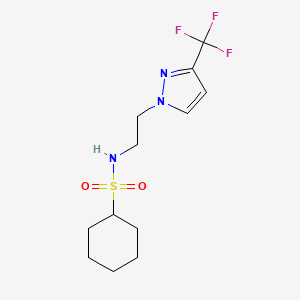

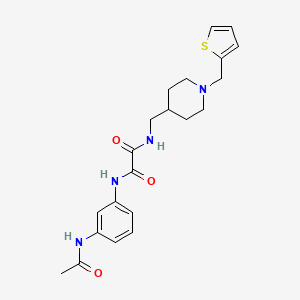
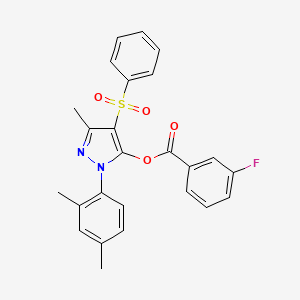
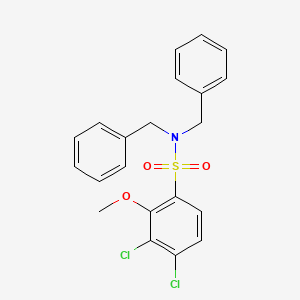
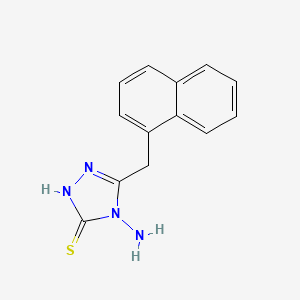
![(E)-4-(Dimethylamino)-N-[2-oxo-2-(2-phenylethylamino)ethyl]but-2-enamide](/img/structure/B2704133.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2704134.png)
![3-benzyl-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2704135.png)
